molecular formula C15H15NO2 B12532801 2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one CAS No. 675125-44-7

2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one

Cat. No.: B12532801
CAS No.: 675125-44-7
M. Wt: 241.28 g/mol
InChI Key: GCGVUVCNCAWSIM-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.

    Functional Group Modification: Introduction of the 2-methyl and 4-(4-oxopent-2-en-2-yl) groups through alkylation and acylation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Use of chromatography and recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to alcohol using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline oxides, while reduction may produce isoquinoline alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Quinoline: A structurally related compound with similar properties.

    Benzylisoquinoline: A derivative with additional benzyl groups.

Uniqueness

2-Methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1(2H)-one is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.

Properties

CAS No.

675125-44-7

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-methyl-4-(4-oxopent-2-en-2-yl)isoquinolin-1-one

InChI

InChI=1S/C15H15NO2/c1-10(8-11(2)17)14-9-16(3)15(18)13-7-5-4-6-12(13)14/h4-9H,1-3H3

InChI Key

GCGVUVCNCAWSIM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)C1=CN(C(=O)C2=CC=CC=C21)C

Origin of Product

United States

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